molecular formula C14H13NO3 B2982201 2-Benzyloxy-1-methyl-4-nitro-benzene CAS No. 219492-11-2

2-Benzyloxy-1-methyl-4-nitro-benzene

Cat. No.: B2982201
CAS No.: 219492-11-2
M. Wt: 243.262
InChI Key: AZKRZTZMYWCUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyloxy-1-methyl-4-nitro-benzene can be synthesized through several methods. One common synthetic route involves the nitration of 2-benzyloxy-1-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration of reagents, and reaction time .

Mechanism of Action

The mechanism of action of 2-benzyloxy-1-methyl-4-nitro-benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the benzyloxy and methyl groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-1-methyl-4-nitro-benzene is unique due to the presence of both a benzyloxy group and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .

Biological Activity

2-Benzyloxy-1-methyl-4-nitro-benzene (BMNB) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with BMNB, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BMNB is characterized by its molecular formula C13H11N1O3C_{13}H_{11}N_{1}O_{3} and a molecular weight of 229.23 g/mol. It appears as a white to light yellow crystalline powder with a melting point range of 105.0 to 109.0 °C and a predicted boiling point of approximately 386.2 °C . The compound features a nitro group at the para position relative to a benzyloxy group on a benzene ring, which is significant for its biological activities.

Antimicrobial Activity

Research indicates that BMNB exhibits notable antimicrobial properties. Nitro-containing compounds are known for their effectiveness against various microorganisms, including bacteria and fungi. The mechanism often involves the reduction of the nitro group to produce toxic intermediates that can bind covalently to DNA, leading to cellular damage and death .

Table 1: Antimicrobial Activity of BMNB

MicroorganismActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansNotable antifungal activity

Antitumor Activity

Preliminary studies suggest that BMNB has potential antitumor effects. The presence of the nitro group is often associated with antineoplastic activities in similar compounds. For instance, nitrobenzene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .

Case Study: Antitumor Effects

In a study examining the effects of BMNB on human cancer cell lines, it was found that treatment with BMNB led to a dose-dependent decrease in cell viability in both breast and lung cancer cells. The mechanism was hypothesized to involve the generation of reactive oxygen species (ROS), which contribute to cellular apoptosis .

The biological activity of BMNB can be attributed to several mechanisms:

  • Redox Reactions : The nitro group can participate in redox reactions, generating reactive intermediates that interact with cellular components.
  • Covalent Binding : Reduced forms of nitro compounds can covalently bind to nucleophilic sites on proteins and DNA, leading to functional disruptions.
  • Cell Membrane Interaction : The lipophilicity imparted by the benzyloxy group enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

Comparative Analysis with Similar Compounds

BMNB shares structural similarities with various other compounds known for their biological activities. Below is a comparison highlighting some related compounds:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-Nitro-4-(phenoxymethyl)benzeneC13H11NO3Contains a phenoxymethyl group
4-(Benzyloxy)-nitrobenzeneC13H11NO3Lacks methyl substitution
1-Benzyloxy-3-nitrobenzeneC13H11NO3Nitro group at the meta position

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyloxy-1-methyl-4-nitro-benzene?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes benzylation of a phenolic precursor followed by nitration. For example, benzyl ether formation via nucleophilic substitution (using benzyl bromide and a base like K₂CO₃) can precede regioselective nitration (HNO₃/H₂SO₄ at controlled temperatures). Optimization of reaction conditions (e.g., solvent polarity, temperature gradients) is critical to avoid side reactions like over-nitration or deprotection .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Comprehensive characterization requires multi-technique validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy group at C2, nitro at C4, methyl at C1). DEPT or HSQC experiments clarify quaternary carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M−H]⁻) and isotopic patterns.
  • Chromatography : HPLC or GC-MS with a C18 column to assess purity (>98% as per industry standards) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to light, moisture, and thermal degradation. Store in amber glass vials under inert gas (N₂ or Ar) at −20°C. Avoid repeated freeze-thaw cycles to prevent decomposition. Stability tests (e.g., accelerated aging studies at 40°C/75% RH) can predict shelf life. Use desiccants (silica gel) in storage containers .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of the nitro group and steric interactions from the benzyloxy substituent. Frontier molecular orbital (FMO) analysis predicts reactivity (e.g., electrophilic attack sites). Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictory data on the compound’s reactivity under varying conditions?

  • Methodological Answer : Contradictions (e.g., unexpected regioselectivity in nitration) require iterative hypothesis testing:

  • Controlled Experiments : Systematically vary nitration agents (e.g., AcONO₂ vs. HNO₃) or solvents (polar aprotic vs. acidic).
  • Isotopic Labeling : Track nitro group incorporation using ¹⁵N-labeled reagents.
  • In Situ Monitoring : ReactIR or Raman spectroscopy to detect transient intermediates .

Q. What analytical methods detect nitro group stability under oxidative or reductive conditions?

  • Methodological Answer :

  • Spectroscopy : FT-IR to monitor NO₂ symmetric/asymmetric stretching (∼1520 cm⁻¹ and ∼1350 cm⁻¹). Disappearance indicates reduction (e.g., to NH₂).
  • Electrochemical Analysis : Cyclic voltammetry (CV) quantifies redox potentials for nitro-to-amine conversion.
  • Chromatography-Mass Spectrometry : LC-MS identifies degradation products (e.g., benzaldehyde from benzyloxy cleavage) .

Q. What challenges arise in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Scale-up risks include exothermic nitration (requiring jacketed reactors for temperature control) and benzyl ether hydrolysis. Mitigation strategies:

  • Flow Chemistry : Continuous reactors improve heat dissipation and mixing efficiency.
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation kinetics.
  • Purification : Flash chromatography or recrystallization (ethanol/water) to remove byproducts like nitrophenols .

Properties

IUPAC Name

1-methyl-4-nitro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKRZTZMYWCUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-methyl-5-nitrophenol (2.0 g, 13 mmol) and sodium carbonate (1.94 g, 18.3 mmol) in acetone was added benzyl bromide (1.7 mL, 14 mmol). The mixture was heated to reflux for 24 h, cooled, filtered, and the solid washed with acetone. The filtrate and acetone washings were combined and concentrated in vacuo. Recrystallization from ether/hexanes gave 1.06 g (33%) of the title product as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
33%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.